molecular formula C9H16O4 B1600835 2,4-Diethylglutaric Acid CAS No. 27899-21-4

2,4-Diethylglutaric Acid

Cat. No. B1600835
CAS RN: 27899-21-4
M. Wt: 188.22 g/mol
InChI Key: CEAKZVDHZILFGK-UHFFFAOYSA-N
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Description

“2,4-Diethylglutaric Acid” is a chemical compound with the molecular formula C9H16O4 . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular weight of “2,4-Diethylglutaric Acid” is 188.22 . The compound appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

“2,4-Diethylglutaric Acid” is a solid at 20°C . It has a melting point of 78°C and is soluble in methanol .

Scientific Research Applications

  • Agricultural Science

    • Application : 2,4-D is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
    • Method of Application : These products can be used at post-emergence (leave) or pre-emergence stage of crops (on soil). On post-emergence application, it is important to choose appropriate herbicides for an efficient weed control .
    • Results : The indiscriminate use of pesticides can produce numerous damages to the environment. Therefore, the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP), is being studied .
  • Environmental Science

    • Application : The impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System is being studied .
    • Method of Application : A field study was conducted on 2,4-D+glyphosate-resistant maize to determine the impact of 2,4-D alone and 2,4-D+glyphosate on extracellular enzyme activity in both bulk and rhizosphere soil .
    • Results : 2,4-D+glyphosate-treated plots had higher beta-glucosidase, cellobiohydrolase, and phosphatase activities, but only after the V2 application in bulk soil in the first year of the study, while no significant effects were observed in the rhizosphere .
  • Aquatic Weed Control

    • Application : 2,4-D is used to control weeds in aquatic environments .
    • Method of Application : The herbicide is applied directly to the water body where it is absorbed by the plants .
    • Results : The use of 2,4-D in aquatic environments can effectively control the growth of unwanted aquatic plants .
  • Forestry

    • Application : 2,4-D is used in forestry sites for weed control .
    • Method of Application : The herbicide is applied to the soil or sprayed directly onto the plants .
    • Results : The use of 2,4-D in forestry can help in managing the growth of weeds, thus promoting the growth of trees .
  • Citrus Plant Growth Regulation

    • Application : 2,4-D may be used to regulate the growth of citrus plants .
    • Method of Application : The herbicide is applied directly to the citrus plants .
    • Results : The application of 2,4-D can help in controlling the growth of citrus plants, thus improving their health and productivity .
  • Lawn and Turf Management

    • Application : 2,4-D is widely used in lawns and turfs to control broadleaf weeds .
    • Method of Application : The herbicide is typically applied as a spray to the lawn or turf .
    • Results : The use of 2,4-D can effectively control the growth of broadleaf weeds, thus maintaining the health and appearance of lawns and turfs .
  • Soybean, Corn, Sugarcane, and Wheat Fields

    • Application : 2,4-D is widely used in agriculture, particularly in soybean, corn, sugarcane, and wheat fields .
    • Method of Application : The herbicide is typically applied directly to the crops .
    • Results : The use of 2,4-D can effectively control the growth of broadleaf weeds, thus promoting the health and productivity of these crops .
  • Weed and Feed Products

    • Application : 2,4-D is a common ingredient in most “weed and feed” products .
    • Method of Application : These products are typically applied to lawns or gardens, where they both fertilize the desired plants and kill unwanted weeds .
    • Results : The use of “weed and feed” products containing 2,4-D can help maintain the health and appearance of lawns and gardens by controlling weed growth .
  • Rights-of-Way

    • Application : 2,4-D is used in rights-of-way areas to control weed growth .
    • Method of Application : The herbicide is typically applied directly to the area .
    • Results : The use of 2,4-D in rights-of-way areas can effectively control weed growth, thus maintaining the appearance and functionality of these areas .
  • Aquatic Sites

    • Application : 2,4-D is used in aquatic sites to control the growth of aquatic weeds .
    • Method of Application : The herbicide is applied directly to the water body .
    • Results : The use of 2,4-D in aquatic environments can effectively control the growth of unwanted aquatic plants .
  • Fruit and Vegetable Crops

    • Application : 2,4-D is used in a variety of field, fruit, and vegetable crops to control weed growth .
    • Method of Application : The herbicide is typically applied directly to the crops .
    • Results : The use of 2,4-D can effectively control weed growth, thus promoting the health and productivity of these crops .
  • Regulation of Citrus Plant Growth

    • Application : 2,4-D may be used to regulate the growth of citrus plants .
    • Method of Application : The herbicide is applied directly to the citrus plants .
    • Results : The application of 2,4-D can help in controlling the growth of citrus plants, thus improving their health and productivity .

Safety And Hazards

“2,4-Diethylglutaric Acid” can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2,4-diethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAKZVDHZILFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468983
Record name 2,4-Diethylglutaric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethylglutaric Acid

CAS RN

27899-21-4
Record name 2,4-Diethylglutaric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diethylglutaric Acid (DL- and meso- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C Ma, S Zhang, R Zhang - Journal of Organometallic Chemistry, 2012 - Elsevier
Six new triorganotin(IV) complexes, {(R 3 Sn) 2 [C 7 H 14 (COO) 2 ]} n (R = Me: 1), (R 3 Sn) 2 [C 7 H 14 (COO) 2 ] (R = Bu: 2; Ph: 3), {(R 3 Sn) 2 [C 11 H 9 NO 2 (COO) 2 ]} n ·Y (R = Me, Y …
Number of citations: 9 www.sciencedirect.com
RK Huff - 1968 - spiral.imperial.ac.uk
The biosynthesis of glauconic acid and some related intermediates involving citric acid cycle intermediates is reviewed, and the following original contributions are presented:-A …
Number of citations: 2 spiral.imperial.ac.uk
RG Johnson, RK Ingham - Chemical Reviews, 1956 - ACS Publications
Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …
Number of citations: 309 pubs.acs.org
M Breuning, T Häuser - Tetrahedron, 2007 - Elsevier
Treatment of 2,4-disubstituted glutaryl dichlorides with benzimidic acid ethyl ester hydrochloride in the presence of triethylamine did not give the expected bis(acylbenzimidates), but …
Number of citations: 4 www.sciencedirect.com
X Xiao, Y Li, Y Dong, W Li, K Xu, N Shi, X Liu… - Journal of Molecular …, 2017 - Elsevier
Three organotin carboxylates based on amide carboxylic acids: (Ph 3 Sn) 2 (L 1 ) (1) (L 1 = 3,3′-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dipropionic acid), (…
Number of citations: 17 www.sciencedirect.com
GW Barber, J English Jr - Journal of the American Chemical …, 1951 - ACS Publications
The isolation and characterization of the three geometric isomers of bis-(4-aminocyclohexyl)-meth-ane are described. Spatial configurations are assigned on the basis of (1) the melting …
Number of citations: 8 pubs.acs.org
I Muljajew, A Erlebach, C Weber, JR Buchheim… - Polymer …, 2020 - pubs.rsc.org
The step growth polyaddition of a variety of dicarboxylic acids and 2,2′-bis(2-oxazoline) enabled access to a library of polyesteramides (PEA) with different linker lengths or bulkiness. …
Number of citations: 10 pubs.rsc.org
P Khatkar, A Ahlawat, S Asija… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
A series of new diorganotin(IV) complexes of the type [R′ 2 SnL] have been synthesized by the reaction of 2-benzoyl-1H-indene-1,3(2H)-dione Schiff bases with R′ 2 SnCl 2 , (R′ = …
Number of citations: 6 www.tandfonline.com
X Xiao, J Liang, J Xie, X Liu, D Zhu, Y Dong - Journal of Molecular Structure, 2017 - Elsevier
Organotin carboxylates based on an amide carboxylic acid 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (HL): [(Bn 2 Sn) 2 O 2 L] 2 ·2C 6 H 6 (1) (Bn = benzyl group) and (…
Number of citations: 18 www.sciencedirect.com
CL Ma, SL Zhang, ZS Hu, RF Zhang - Journal of Coordination …, 2012 - Taylor & Francis
Full article: Syntheses and structural characterization of organotin(IV) complexes derived from reaction of 2,3-diphenylpropionic acid and various alkyltin salts Skip to Main Content …
Number of citations: 2 www.tandfonline.com

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